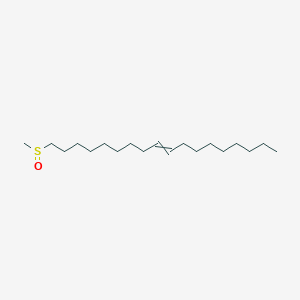![molecular formula C12H23BrO2 B14412853 1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane CAS No. 83466-26-6](/img/structure/B14412853.png)
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane is a complex organic compound characterized by its unique structure, which includes a bromo group, a dimethylpropoxy group, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-bromo-2,2-dimethylpropane with 2,2-dimethylpropoxyethene under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium ethoxide and ethanol.
Elimination Reactions: Strong bases such as sodium amide (NaNH₂) are often used.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions typically produce alkenes.
Scientific Research Applications
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can lead to the formation of various products and intermediates, which can exert different effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylpropane:
2-Bromo-2-methylpropane: Another related compound with a different substitution pattern.
1-Bromo-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of dimethylpropoxy.
Uniqueness
1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.
Properties
CAS No. |
83466-26-6 |
|---|---|
Molecular Formula |
C12H23BrO2 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
1-[2-bromo-2-(2,2-dimethylpropoxy)ethenoxy]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H23BrO2/c1-11(2,3)8-14-7-10(13)15-9-12(4,5)6/h7H,8-9H2,1-6H3 |
InChI Key |
USRYUOVJZPYTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC=C(OCC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
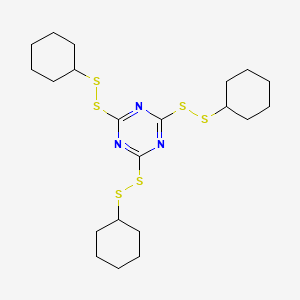
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
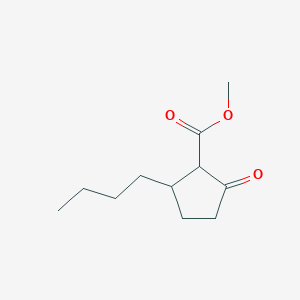
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
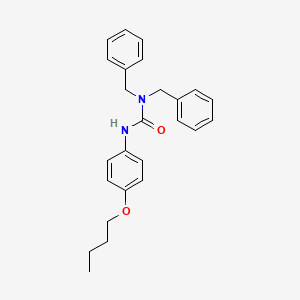
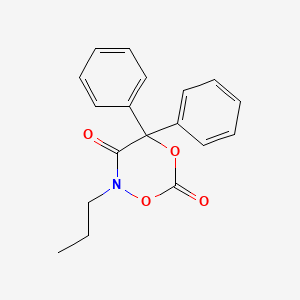
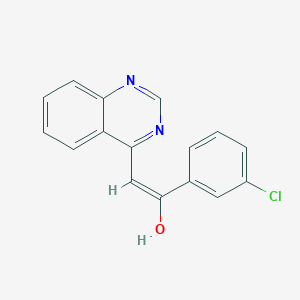
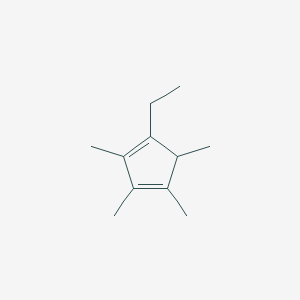

![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
